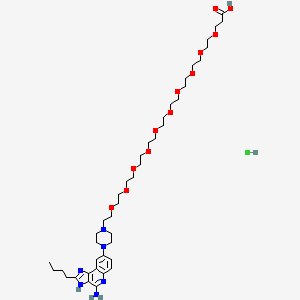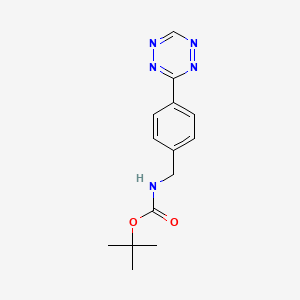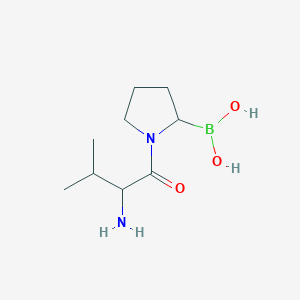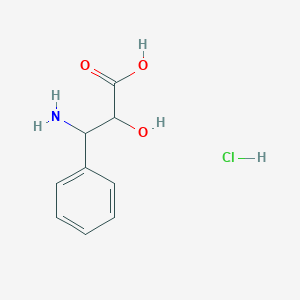![molecular formula C23H26N5NaO7S B11932374 sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11932374.png)
sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperacillin sodium is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is derived from ampicillin and is known for its effectiveness against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa . Piperacillin sodium is often used in combination with tazobactam, a β-lactamase inhibitor, to enhance its efficacy against β-lactamase-producing bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperacillin sodium is synthesized through a semi-synthetic process. The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group . The reaction typically occurs in an anhydrous organic solvent, such as acetone, under controlled temperatures ranging from 0 to 5°C . Sodium methoxide is used as a reagent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of piperacillin sodium involves dissolving sodium methoxide in an anhydrous organic solvent and then adding piperacillin dissolved in anhydrous acetone . The mixture is cooled and stirred under an inert gas atmosphere. The reaction product is then filtered, dried under reduced pressure, and packaged for use .
Analyse Des Réactions Chimiques
Types of Reactions: Piperacillin sodium undergoes various chemical reactions, including:
Oxidation: Piperacillin can be oxidized using potassium hydrogen peroxomonosulfate (KHSO5) in aqueous solutions.
Common Reagents and Conditions:
Oxidation: Potassium hydrogen peroxomonosulfate (KHSO5) is commonly used as an oxidizing agent.
Substitution: β-lactamase enzymes act as reagents in the hydrolysis of the β-lactam ring.
Major Products:
Applications De Recherche Scientifique
Piperacillin sodium has a wide range of applications in scientific research, including:
Mécanisme D'action
Piperacillin sodium exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the cell wall and eventual lysis of the bacteria due to the action of autolytic enzymes . Tazobactam, when combined with piperacillin, inhibits β-lactamase enzymes, thereby extending the antibiotic spectrum of piperacillin .
Comparaison Avec Des Composés Similaires
Piperacillin sodium is often compared with other β-lactam antibiotics, such as:
Ampicillin: Both are derived from 6-aminopenicillanic acid, but piperacillin has a broader spectrum of activity.
Ticarcillin: Similar to piperacillin, ticarcillin is effective against Pseudomonas aeruginosa but has a narrower spectrum.
Mezlocillin: Piperacillin and mezlocillin share similar spectra, but piperacillin is more effective against certain Gram-negative bacteria.
Uniqueness: Piperacillin sodium’s unique ureido side chain enhances its penetration into Gram-negative bacteria and reduces its susceptibility to β-lactamase enzymes . This makes it particularly effective against hospital-acquired infections caused by resistant bacteria .
Propriétés
IUPAC Name |
sodium;6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMIIGXFCMNQDS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N5NaO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)

![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
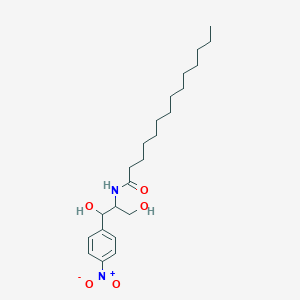
![(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid](/img/structure/B11932343.png)
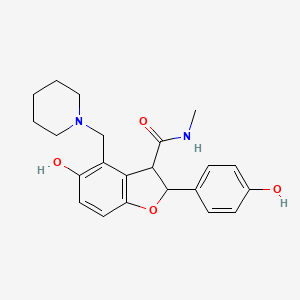
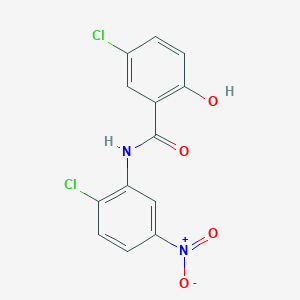
![4-[[(5R)-5-[[(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carbonyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]butanoic acid](/img/structure/B11932356.png)
